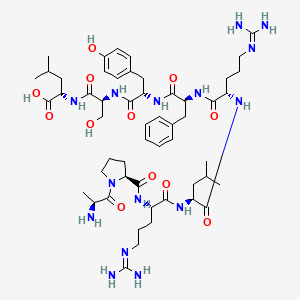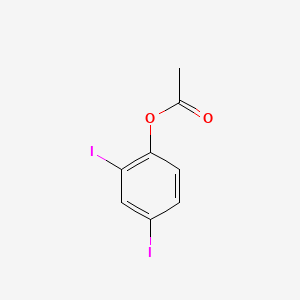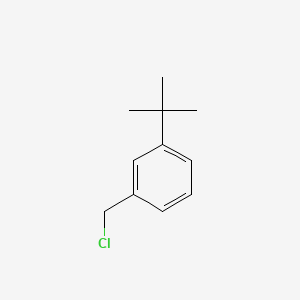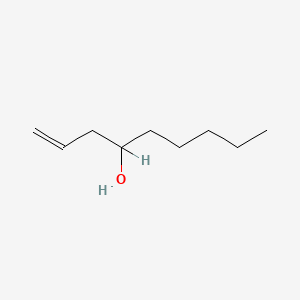
Silver stearate
Overview
Description
Mechanism of Action
Target of Action
The primary targets of silver stearate are bacterial cells. Silver ions precipitate bacterial proteins by combining with chloride in tissue forming silver chloride .
Mode of Action
this compound interacts with its targets by releasing silver ions. These ions disrupt cellular signaling functions, acting as powerful cell death inducers . The antimicrobial action of silver ions is linked with adhesion of silver ions onto the surface of the cell wall and membrane, penetration inside the cell, and damaging of intracellular structures and biomolecules .
Biochemical Pathways
this compound affects several biochemical pathways. It induces cellular toxicity through the generation of reactive oxygen species and free radicals . This imbalance between the prooxidant and antioxidant levels inflicts damage to the cell’s organelles .
Pharmacokinetics
It’s known that the pharmacokinetics of silver nanoparticles, which this compound can decompose into, is dose, exposure route, species, and gender dependent .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of cellular signaling functions and the induction of cell death . It can trigger cell death pathways such as apoptosis, necrosis, and autophagy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound is insoluble in water, ethanol, and diethyl ether , which can affect its bioavailability and action. Furthermore, the presence of this compound in the aquatic environment may trigger a cascade of cellular events, potentially leading to a toxic response .
Biochemical Analysis
Cellular Effects
Exposure to soluble silver compounds may produce toxic effects, including liver and kidney damage, irritation of the eyes, skin, respiratory, and intestinal tract, and changes in blood cells
Molecular Mechanism
It’s known that Silver stearate can be obtained by the reaction of sodium stearate and silver nitrate
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to form a white powder
Preparation Methods
Silver stearate can be synthesized through several methods:
Reaction of Sodium Stearate and Silver Nitrate: This method involves the reaction of sodium stearate with silver nitrate to produce this compound.
Reaction of Stearic Acid and Silver Nitrate in the Presence of DBU: Another method involves the reaction of stearic acid with silver nitrate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst.
Thermal Decomposition Method: Silver nanoparticles coated with this compound can be prepared using a thermal decomposition method.
Chemical Reactions Analysis
Silver stearate undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form silver oxide and other by-products.
Reduction: It can be reduced to elemental silver using reducing agents such as ethyl alcohol.
Scientific Research Applications
Silver stearate has a wide range of scientific research applications:
Comparison with Similar Compounds
Silver stearate can be compared with other metal stearates, such as:
Calcium Stearate: Used as a stabilizer and lubricant in the plastics industry.
Zinc Stearate: Commonly used as a release agent and lubricant in the rubber and plastics industries.
Barium Stearate: Used as a heat stabilizer in PVC and other polymers.
This compound is unique due to its antimicrobial properties and its ability to form stable nanoparticles, which are valuable in various scientific and industrial applications .
Properties
CAS No. |
3507-99-1 |
|---|---|
Molecular Formula |
C18H36AgO2 |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
octadecanoic acid;silver |
InChI |
InChI=1S/C18H36O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChI Key |
GFPOIRNSQWZZJL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Ag+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.[Ag] |
Key on ui other cas no. |
3507-99-1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(3,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B1595550.png)





